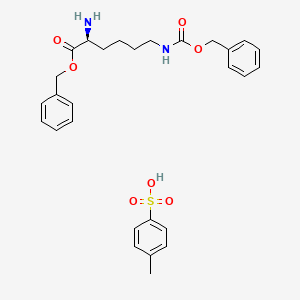

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZYKJHWKVREOQ-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692828 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16964-83-3 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-N-Benzyloxycarbonyl-L-lysine-benzyl-ester-p-toluenesulfonate-in-Modern-Peptide-Synthesis

Abstract

The strategic selection and application of protected amino acids are foundational to successful peptide synthesis. Among the diverse repertoire of available building blocks, Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate holds a significant position, particularly in solution-phase and fragment condensation strategies. This technical guide provides an in-depth examination of this reagent's role, elucidating the synergistic function of its constituent parts: the Benzyloxycarbonyl (Cbz or Z) and Benzyl ester (Bzl) protecting groups, and the p-toluenesulfonate (tosylate) counter-ion. We will explore the causality behind its use, present detailed experimental protocols, and offer insights into its strategic deployment in complex peptide synthesis workflows.

Introduction: The Imperative of Protection in Peptide Synthesis

The assembly of a peptide chain is a meticulous process of sequential amide bond formation. To ensure fidelity and prevent unwanted side reactions, such as polymerization or branching, the reactive functional groups of the constituent amino acids must be temporarily masked.[1][2][3] This is achieved through the use of protecting groups, which must be robust enough to withstand the coupling conditions yet readily removable under specific, non-degrading conditions.[3]

The amino acid lysine, with its primary amine on the ε-carbon of its side chain, presents a particular challenge. Both the α-amino group (involved in peptide bond formation) and the ε-amino group must be managed. Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is a commercially available derivative designed to address this challenge with a specific protection scheme.

Deconstructing the Reagent: A Trifecta of Functionality

The utility of Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate stems from the distinct roles played by its three key components.

2.1 The Protecting Groups: Cbz and Benzyl Ester

This reagent employs a "matched pair" of benzyl-based protecting groups:

-

Nε-Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide chemistry.[4] It masks the ε-amino group of the lysine side chain, preventing it from interfering with the peptide coupling reaction.[5] Its stability under mildly acidic and basic conditions makes it orthogonal to many other common protecting groups, such as the acid-labile Boc group.[5]

-

Cα-Benzyl Ester (OBzl): The C-terminal carboxylic acid is protected as a benzyl ester. This prevents the carboxylate from participating in unwanted side reactions and keeps the amino acid activated for coupling when intended. Like the Cbz group, it is stable under a wide range of conditions.[6]

The critical advantage of this pairing is that both groups can be removed simultaneously in a single step via catalytic hydrogenolysis.[6][7] This "global deprotection" strategy is highly efficient and yields benign byproducts (toluene and carbon dioxide), simplifying purification.[6]

2.2 The Counter-Ion: The Role of p-Toluenesulfonate (Tosylate)

While the protected amino acid is the active component, the p-toluenesulfonate (tosylate or Tos) salt form is crucial for practical application. Amino acid esters are often oils or amorphous solids that can be difficult to handle, purify, and store. The formation of a tosylate salt with the free α-amino group yields a stable, crystalline solid with a sharp melting point.[8][9]

Causality Behind the Tosylate Salt Form:

-

Enhanced Stability & Shelf-Life: The salt form is less prone to degradation, providing a longer shelf-life.

-

Improved Handling: Crystalline solids are easier to weigh and dispense accurately compared to oils or amorphous powders.[8]

-

Simplified Purification: Crystallization is an effective method for purification, ensuring a high-purity building block for synthesis.[8]

-

Suppression of Side Reactions: The protonated α-amino group is deactivated, preventing side reactions like diketopiperazine formation during storage or prior to the coupling step.

Strategic Application in Peptide Synthesis

This reagent is primarily employed in classical solution-phase peptide synthesis (SPPS) and for the preparation of protected peptide fragments intended for fragment condensation. While less common in modern Fmoc-based solid-phase peptide synthesis (SPPS), where side-chain protection is typically acid-labile (e.g., Boc), the Z-protected lysine is invaluable for specific strategies.[2][10]

Workflow for Incorporation in Peptide Synthesis

The general workflow involves two key stages: coupling and deprotection.

Caption: General workflow for using Z-Lys(Z)-OBzl·Tos in peptide synthesis.

Detailed Experimental Protocols

4.1 Protocol 1: Liberation of the Free Amine and Peptide Coupling

This protocol describes a typical coupling reaction in solution-phase synthesis.

Objective: To couple Nα-Benzyloxycarbonyl-L-lysine benzyl ester to a C-terminally protected dipeptide, H-Ala-Phe-OMe.

Materials:

-

Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate (1.0 eq)

-

H-Ala-Phe-OMe (starting peptide, 1.0 eq)

-

N-Methylmorpholine (NMM) (1.0 eq to neutralize the tosylate salt)

-

HBTU (1.0 eq, coupling agent)

-

HOBt (1.0 eq, racemization suppressant)

-

DIPEA (2.0 eq, base for coupling)

-

Anhydrous DMF (solvent)

Procedure:

-

Dissolution: Dissolve Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate in anhydrous DMF.

-

Neutralization: Add N-Methylmorpholine (NMM) (1.0 eq) to the solution and stir for 15 minutes at room temperature. This neutralizes the p-toluenesulfonic acid, liberating the free α-amino group.

-

Activation: In a separate flask, dissolve the starting peptide (H-Ala-Phe-OMe), HBTU, and HOBt in anhydrous DMF.

-

Coupling Initiation: Add DIPEA to the activation mixture and stir for 5 minutes.

-

Reaction: Add the neutralized lysine solution (from step 2) to the activated peptide solution (from step 4).

-

Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting peptide is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

4.2 Protocol 2: Global Deprotection via Catalytic Hydrogenolysis

This protocol describes the simultaneous removal of the Nε-Cbz and Cα-OBzl groups.

Objective: To deprotect the synthesized Z-Lys(Z)-Ala-Phe-OMe peptide.

Materials:

-

Protected tripeptide (1.0 eq)

-

Palladium on carbon (Pd/C, 10% w/w)

-

Methanol (solvent)

-

Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)

Procedure:

-

Dissolution: Dissolve the protected peptide in methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product indicates progress. The reaction is typically complete within 2-16 hours.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and exposed to air. Do not allow the filter cake to dry completely.

-

Isolation: Rinse the filter cake with additional methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide, H-Lys-Ala-Phe-OMe.

Mechanistic Insight: The Deprotection Pathway

The elegance of the Cbz/Bzl strategy lies in the catalytic hydrogenolysis mechanism. The palladium catalyst facilitates the cleavage of the weak benzylic C-O bonds.

Caption: Simplified mechanism of Cbz/Bzl deprotection via hydrogenolysis.

This process cleaves the benzyloxycarbonyl group to yield an unstable carbamic acid, which spontaneously decarboxylates to the free amine and CO₂.[6][7] Simultaneously, the benzyl ester is reduced to the free carboxylic acid and toluene.[6]

Quantitative Data & Properties

| Property | N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate |

| Chemical Formula | C₂₈H₃₄N₂O₇S[11][12] |

| Molecular Weight | 542.6 g/mol [11][12] |

| Appearance | White to off-white solid |

| Typical Purity | >98% (HPLC) |

| Storage Conditions | 2-8°C, desiccated |

| Protecting Group | Abbreviation | Cleavage Conditions | Byproducts |

| Benzyloxycarbonyl | Cbz, Z | H₂/Pd, Na/NH₃, strong acid (HBr/AcOH) | Toluene, CO₂ |

| Benzyl Ester | Bzl, OBzl | H₂/Pd, saponification, strong acid | Toluene |

Conclusion and Future Perspective

Nα-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate remains a highly relevant and powerful tool in the arsenal of the peptide chemist. Its key advantages—a stable, crystalline form for easy handling, and a matched pair of protecting groups allowing for efficient, one-pot global deprotection—ensure its continued use in solution-phase synthesis and fragment condensation strategies. While Fmoc/tBu chemistry dominates automated SPPS, the unique orthogonality and cleavage conditions of the Cbz/Bzl system provide essential flexibility for the synthesis of complex, modified, or large-scale peptides where alternative strategies are required. Understanding the specific function of each component of this reagent allows researchers to make informed, strategic decisions, leading to more efficient and successful synthetic outcomes.

References

- Google Patents. (2004).

-

Bock, H. et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Stephenson, K. A. et al. (2013). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. NIH Public Access. [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

ResearchGate. (2014). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

-

ResearchGate. (2015). Amino acid C-tosylation?. [Link]

-

Cardillo, G. et al. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Aapptec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ResearchGate. (2006). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. [Link]

-

Papasyn. The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. [Link]

-

NIH Public Access. (2021). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. [Link]

-

Wikipedia. Tosyl group. [Link]

-

ACS Publications. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]

- Google Patents. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. WO2008014811A1.

-

Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 11. This compound | C28H34N2O7S | CID 53230052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAS: 16964-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

A Comprehensive Technical Guide to N-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate: Properties, Stability, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate, a key intermediate in peptide synthesis and various biochemical applications. As a Senior Application Scientist, this document aims to provide not just procedural steps, but also the underlying scientific principles that govern its use, ensuring both efficacy and safety in the laboratory.

Core Chemical Identity and Properties

This compound, often abbreviated as Z-Lys(Z)-OBzl·TosOH, is a salt form of a doubly protected L-lysine derivative. The core structure consists of the amino acid L-lysine where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl). The p-toluenesulfonate (tosylate) salt is formed at the ε-amino group of the lysine side chain.

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate 4-methylbenzenesulfonate | [1] |

| Synonyms | H-Lys(Z)-OBzl·TosOH, Lys(Z)-OBzl TosOH, Z-L-Lysine benzyl ester p-toluenesulfonate salt | [1][2] |

| CAS Number | 16964-83-3 | [3] |

| Molecular Formula | C₂₈H₃₄N₂O₇S | [1][3] |

| Molecular Weight | 542.6 g/mol | [1][3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 132-134 °C (for the similar Glycine benzyl ester p-toluenesulfonate salt) | [5][6] |

| Solubility | Soluble in water and methanol.[5][6] |

The Rationale Behind the Molecular Architecture: A Story of Protection and Activation

The specific combination of protecting groups and the salt form in Z-Lys(Z)-OBzl·TosOH is a deliberate choice rooted in the principles of organic synthesis, particularly in the context of peptide chemistry.

The Role of Protecting Groups:

-

α-Amino Protection (Cbz group): The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group for amines.[7] Its primary function is to prevent the highly nucleophilic α-amino group from participating in unwanted side reactions during peptide coupling. The Cbz group is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a clean and efficient deprotection method.

-

Carboxyl Protection (Benzyl Ester): The benzyl ester (OBzl) protects the carboxylic acid moiety, preventing it from reacting with coupling reagents or the free amino groups of other amino acids. Similar to the Cbz group, the benzyl ester is conveniently cleaved by catalytic hydrogenation, allowing for simultaneous deprotection of both the N-terminus and C-terminus if desired.

The Significance of the p-Toluenesulfonate Salt:

The presence of the p-toluenesulfonate (tosylate) counterion serves several critical functions:

-

Enhanced Stability and Handling: The salt form generally increases the crystallinity and thermal stability of the amino acid derivative, making it easier to handle and store as a solid.[4]

-

Improved Solubility: The tosylate salt enhances the solubility of the protected amino acid in certain organic solvents used in peptide synthesis.[4]

-

Purification Aid: The crystalline nature of the salt facilitates purification by recrystallization, allowing for the removal of impurities generated during synthesis.

The following diagram illustrates the logical flow of protecting an amino acid for use in synthesis:

Caption: Workflow for the protection and stabilization of L-lysine.

Stability and Storage: Preserving Integrity

The stability of Z-Lys(Z)-OBzl·TosOH is paramount for its successful application. While generally stable, its integrity can be compromised by improper storage and handling.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place.[6] For long-term storage, refrigeration at temperatures not exceeding 5°C (41°F) is recommended.[8] A temperature of ≤-4°C is also suggested.[4]

-

Atmosphere: Keep the container tightly closed to prevent moisture absorption and potential degradation.[6][8]

-

Light: Protect from direct sunlight, although specific photosensitivity data is not extensively documented.

Potential Degradation Pathways:

-

Hydrolysis: The benzyl ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.

-

Oxidation: While generally stable, strong oxidizing agents should be avoided.[8]

-

Thermal Decomposition: At elevated temperatures, decomposition can occur, releasing oxides of carbon, nitrogen, and sulfur.[8]

Experimental Protocols: A Practical Guide

Synthesis of Nα-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate:

A common method for the synthesis of amino acid benzyl ester p-toluenesulfonates involves a Fischer-Speier esterification.[9]

Principle: The amino acid is reacted with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. An azeotropic solvent like toluene is used to remove the water formed during the reaction, driving the equilibrium towards the ester product.

Step-by-Step Methodology: [10]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Nα-Benzyloxycarbonyl-L-lysine, benzyl alcohol, p-toluenesulfonic acid, and toluene.

-

Azeotropic Reflux: Heat the mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.

-

Monitoring Completion: Continue refluxing until no more water is collected in the trap.

-

Crystallization and Isolation:

-

Allow the reaction mixture to cool, which may induce crystallization.

-

If crystals form, they can be collected by filtration.

-

If an oil forms, the product can be precipitated by adding the mixture to a non-polar solvent like ether. The resulting solid can then be collected.

-

-

Drying: Dry the isolated product under reduced pressure.

Caption: Synthetic workflow for Z-Lys(Z)-OBzl·TosOH.

Safety and Handling: A Prudent Approach

As with any chemical reagent, proper safety precautions are essential when handling Z-Lys(Z)-OBzl·TosOH.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear splash goggles.[8]

-

Skin Protection: Wear a full suit and gloves.[8]

-

Respiratory Protection: Use a dust respirator, especially when handling the powder.[8] In case of insufficient ventilation, a self-contained breathing apparatus should be used.[8]

Handling Procedures:

-

Keep away from heat and sources of ignition.[8]

-

Avoid breathing dust.[8]

-

Wash hands thoroughly after handling.[8]

Spill and Disposal:

-

Small Spills: Use appropriate tools to place the spilled material into a convenient waste disposal container.[8]

-

Large Spills: Use a shovel to transfer the material into a suitable waste disposal container.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[8]

-

Ingestion: May be harmful if swallowed.[8]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[8]

-

Eye Contact: May cause eye irritation.[8]

Conclusion: A Versatile and Stable Reagent

This compound is a well-designed and stable intermediate that plays a crucial role in the synthesis of peptides and other complex organic molecules. Its protecting groups and salt form are deliberately chosen to enhance its stability, solubility, and ease of handling. By understanding the chemical principles behind its structure and adhering to proper handling and storage protocols, researchers can effectively and safely utilize this valuable reagent in their scientific endeavors. The p-toluenesulfonate salt form of amino acid benzyl esters offers a reliable and industrially advantageous method for preparing these important synthetic intermediates.[11]

References

-

PubChem. This compound. Available from: [Link]

-

Molbase. Synthesis of Nα-Benzyloxycarbonyl-O-benzyl-(L)-lysine p-toluene sulphonate. Available from: [Link]

-

AAPPTec. Safety Data Sheet: H-Lys(Z)-OBzl TosOH. Available from: [Link]

-

PubChem. O-benzylglycine toluene-p-sulphonate. Available from: [Link]

-

PubChem. Glycylglycine benzyl ester p-toluenesulfonate. Available from: [Link]

-

PubChem. alpha-Carbobenzoxy-L-lysine. Available from: [Link]

- Google Patents. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate.

- Google Patents. EP0985658A1 - Process for producing l-valine benzyl ester p-toluenesulfonate.

-

PubChem. N6-Cbz-L-Lysine benzyl ester hydrochloride. Available from: [Link]

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Available from: [Link]

-

PubChem. Cbz-lysine thiobenzyl ester(1+). Available from: [Link]

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available from: [Link]

-

PubChem. Thiobenzyl benzyloxycarbonyl-L-lysinate. Available from: [Link]

-

ResearchGate. N-Benzyloxycarbonyl-L-lysine Methyl Ester Hydrochloride. Available from: [Link]

-

Aapptec Peptides. Z-Lys-OH [2212-75-1]. Available from: [Link]

Sources

- 1. This compound | C28H34N2O7S | CID 53230052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound; H-Lys(Z)-OBzl*TosOH; (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate 4-methylbenzenesulfonate; Lys(Z)-OBzl.TosOH; TsOH*H-Lys(Z)-OBzl | Chemrio [chemrio.com]

- 3. This compound | CAS: 16964-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. chemimpex.com [chemimpex.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Z-Lys(OBzl)-OH Tosylate Salt

This guide provides an in-depth exploration of the synthesis and characterization of Nα-Benzyloxycarbonyl-Nε-benzyl-L-lysine p-toluenesulfonate salt (Z-Lys(OBzl)-OH Tosylate Salt), a critical building block in peptide synthesis and various bioconjugation applications. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested methodologies.

Introduction: The Strategic Importance of Protected Lysine Derivatives

Lysine, with its primary amino group on the side chain, is a frequent participant in the construction of peptides and proteins. The strategic protection of its α-amino and ε-amino groups is paramount to prevent unwanted side reactions during peptide synthesis. The selection of protecting groups is a critical decision that influences solubility, reaction efficiency, and the final deprotection strategy.[1] Z-Lys(OBzl)-OH, with its benzyloxycarbonyl (Z) group on the α-amino group and a benzyl (Bzl) group protecting the ε-amino group, offers a stable yet readily cleavable protecting group strategy. The formation of its tosylate salt enhances its crystallinity and handling properties, making it a preferred reagent in many synthetic protocols.[1]

Synthesis of Z-Lys(OBzl)-OH Tosylate Salt: A Step-by-Step Approach

The synthesis of Z-Lys(OBzl)-OH tosylate salt is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The general synthetic pathway involves the selective protection of the lysine amino groups followed by tosylation.

Protection of Lysine

The initial step involves the protection of the α- and ε-amino groups of L-lysine. A common strategy is the use of benzyl chloroformate to introduce the benzyloxycarbonyl (Z) group.

Benzylation of the Side Chain

Following the protection of the α-amino group, the ε-amino group is benzylated. This is typically achieved by reacting the Z-protected lysine with benzyl bromide or a similar benzylating agent.

Tosylation: The Rationale and Protocol

The final step is the formation of the p-toluenesulfonate (tosylate) salt. This is achieved by reacting Z-Lys(OBzl)-OH with p-toluenesulfonic acid. The tosylate anion is a good leaving group and the salt formation often improves the handling characteristics and stability of the amino acid derivative.[2] The increased organic nature of the tosylate counter-ion can also enhance solubility in organic solvents commonly used in peptide synthesis.[1]

Experimental Protocol: Tosylation of Z-Lys(OBzl)-OH

-

Dissolution: Dissolve Z-Lys(OBzl)-OH in a suitable organic solvent, such as ethanol or isopropanol.

-

Addition of p-Toluenesulfonic Acid: To the stirred solution, add an equimolar amount of p-toluenesulfonic acid monohydrate.

-

Crystallization: The tosylate salt will typically precipitate from the solution upon standing or with gentle cooling. The crystallization process can be aided by the addition of a non-polar co-solvent like diethyl ether.

-

Isolation and Drying: The crystalline product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Comprehensive Characterization of Z-Lys(OBzl)-OH Tosylate Salt

Rigorous characterization is essential to confirm the identity, purity, and suitability of the synthesized compound for its intended application. A multi-technique approach is employed for a comprehensive analysis.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The proton NMR spectrum will show characteristic peaks for the aromatic protons of the Z, Bzl, and tosylate groups, as well as the aliphatic protons of the lysine backbone.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the N-H stretches, C=O stretches of the carbamate and carboxylic acid, and the S=O stretches of the tosylate group.

Chromatographic and Mass Spectrometric Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final product. A reversed-phase C18 column is typically used with a gradient of acetonitrile and water containing a small amount of trifluoroacetic acid (TFA). The presence of a single, sharp peak indicates high purity.[4]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose. The expected mass-to-charge ratio (m/z) would correspond to the protonated Z-Lys(OBzl)-OH cation.[3][4]

Table 1: Key Characterization Data for Z-Lys(OBzl)-OH Tosylate Salt

| Parameter | Expected Value | Significance |

| Molecular Formula | C₃₀H₃₆N₂O₇S | Confirms the elemental composition. |

| Molecular Weight | 542.65 g/mol [5] | Used for stoichiometric calculations. |

| Appearance | White to off-white crystalline solid | A general indicator of purity. |

| Melting Point | Varies, but a sharp range indicates high purity. | Physical property for identification. |

| ¹H NMR | Characteristic peaks for aromatic and aliphatic protons. | Confirms the chemical structure. |

| HPLC Purity | >98% | Ensures suitability for sensitive applications like peptide synthesis. |

| Mass Spectrum (ESI-MS) | [M+H]⁺ corresponding to Z-Lys(OBzl)-OH | Confirms the molecular weight of the cation. |

Applications in Peptide Synthesis and Beyond

Z-Lys(OBzl)-OH tosylate salt is a versatile building block, primarily utilized in:

-

Solution-Phase Peptide Synthesis: Its enhanced solubility in organic solvents makes it well-suited for solution-phase synthesis.[1][6]

-

Solid-Phase Peptide Synthesis (SPPS): While less common than its Fmoc-protected counterparts in modern SPPS, it can be used in Boc-based strategies.[7][8]

-

Bioconjugation: The protected lysine derivative can be incorporated into peptides, and after deprotection, the free ε-amino group serves as a site for conjugation to other molecules like fluorescent dyes, polymers, or drugs.[6]

Handling, Storage, and Safety

Handling: Z-Lys(OBzl)-OH tosylate salt should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9]

Storage: The compound should be stored in a cool, dry place, away from incompatible materials.[5] Proper storage is crucial to maintain its stability and purity over time.

Conclusion

The synthesis and characterization of Z-Lys(OBzl)-OH tosylate salt require a systematic and well-controlled approach. Its successful preparation provides a valuable reagent for the synthesis of complex peptides and bioconjugates. The methodologies and characterization data presented in this guide offer a robust framework for researchers and scientists working in the field of peptide chemistry and drug development.

References

-

PrepChem. (n.d.). Synthesis of Boc-Glu(OBzl)-Lys(Z)-OH (IV). Retrieved from [Link]

-

Watanabe Chemical Industries, Ltd. (n.d.). 5361-91-1 Z-Lys-OBzl・Tos-OH. Retrieved from [Link]

-

LookChem. (n.d.). Cas 16259-78-2, H-LYS-OBZL 2 P-TOSYLATE. Retrieved from [Link]

- Google Patents. (2008). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.

-

International Journal of Peptide and Protein Research. (1987). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). Retrieved from [Link]

- Google Patents. (2002). US20020042536A1 - Preparation of amino-protected lysine derivatives.

-

Aapptec Peptides. (n.d.). H-Gly-OBzl TosOH; CAS 1738-76-7; Glycine benzyl ester tosylate salt. Retrieved from [Link]

-

Arkivoc. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Retrieved from [Link]

-

ChemSrc. (n.d.). H-LYS-OBZL 2 P-TOSYLATE | CAS#:16259-78-2. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cas 16259-78-2,H-LYS-OBZL 2 P-TOSYLATE | lookchem [lookchem.com]

- 3. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5361-91-1 Z-Lys-OBzl・Tos-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Z-Lys-OH 98% | Sigma-Aldrich [sigmaaldrich.com]

N-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate: A Guide to its Mechanism and Application as a Protecting Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate, a critical reagent in peptide synthesis and complex organic chemistry. We will explore the mechanistic underpinnings of its function as a dual protecting group for L-lysine, detailing the roles of the benzyloxycarbonyl (Cbz or Z) and benzyl (Bn) ester moieties. The guide will cover the strategic advantages conferred by the p-toluenesulfonate salt form, present detailed experimental protocols for protection and deprotection, and offer insights into the practical applications and considerations for its use in research and development.

Introduction: The Strategic Imperative for Lysine Protection

L-lysine, with its two primary amino groups (α-amino and ε-amino) and a carboxylic acid, presents a unique challenge in sequential chemical synthesis, particularly in the construction of peptides and other complex molecules. Uncontrolled reactivity of these functional groups can lead to a myriad of side reactions, including undesired branching, polymerization, and incorrect amide bond formation. To achieve regioselectivity and ensure the desired synthetic outcome, a robust protecting group strategy is not merely advantageous but essential.

This compound offers an elegant solution by simultaneously masking the α-amino and carboxylic acid functionalities of lysine, leaving the critical ε-amino group available for subsequent reactions. The p-toluenesulfonate salt form enhances the compound's crystallinity and stability, making it easier to handle and store compared to the free base. This guide will dissect the chemical principles that make this reagent a cornerstone in the synthetic chemist's toolkit.

The Dual Protection Mechanism: A Tale of Two Groups

The efficacy of Nα-Cbz-L-lysine benzyl ester lies in the orthogonal nature of its two protecting groups: the benzyloxycarbonyl (Cbz) group on the α-amino group and the benzyl (Bn) ester protecting the carboxylic acid.

The α-Amino Protection: The Role of the Benzyloxycarbonyl (Cbz) Group

The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a pioneering development in peptide chemistry. It is installed on the α-amino group of lysine via reaction with benzyl chloroformate.

Mechanism of Protection: The lone pair of electrons on the α-nitrogen atom of L-lysine benzyl ester attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is typically carried out in the presence of a mild base to neutralize the resulting hydrochloric acid. The resulting carbamate is stable to a wide range of conditions, including those used for peptide coupling.

Mechanism of Deprotection: The key advantage of the Cbz group is its lability under reductive conditions, most commonly catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). The reaction proceeds via the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. This deprotection method is remarkably clean and efficient.

Caption: Cbz group removal via catalytic hydrogenolysis.

The Carboxyl Protection: The Benzyl (Bn) Ester

The carboxylic acid of lysine is protected as a benzyl ester. This is often achieved by reacting lysine with benzyl alcohol under acidic conditions (Fischer esterification) or by using the pre-formed L-lysine benzyl ester.

Mechanism of Deprotection: Conveniently, the benzyl ester is also cleaved by the same catalytic hydrogenolysis conditions used to remove the Cbz group. This simultaneous deprotection is a significant advantage in terms of synthetic efficiency. The benzyl ester is cleaved to yield the free carboxylic acid and toluene. Alternatively, it can be removed under strong acidic conditions (e.g., HBr in acetic acid) or via saponification with a base, although the latter can risk racemization.

Caption: Benzyl ester cleavage conditions.

The p-Toluenesulfonate Salt: Enhancing Practicality

The commercially available reagent is often the p-toluenesulfonate (tosylate) salt. The free base of Nα-Cbz-L-lysine benzyl ester can be an oil or a low-melting-point solid, which is challenging to purify and handle accurately. The formation of the tosylate salt with p-toluenesulfonic acid results in a stable, crystalline solid with a high melting point. This offers significant practical advantages:

-

Ease of Handling: Crystalline solids are easier to weigh and dispense accurately.

-

Enhanced Stability: Salts are generally more stable for long-term storage than their corresponding free bases.

-

Simplified Purification: The crystalline nature allows for purification by recrystallization.

Before use in a coupling reaction, the free base is typically liberated from the salt by treatment with an aqueous base (e.g., sodium carbonate or bicarbonate) followed by extraction into an organic solvent.

Experimental Protocols

The following protocols are illustrative and may require optimization based on the specific substrate and scale.

Protocol: Protection of L-Lysine

This protocol describes the simultaneous protection of the α-amino and carboxyl groups of L-lysine.

Materials:

-

L-Lysine hydrochloride

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Benzyl chloroformate

-

Sodium carbonate

-

Diethyl ether

-

Dean-Stark apparatus

Procedure:

-

Esterification: A mixture of L-lysine hydrochloride (1 eq), benzyl alcohol (3 eq), and p-toluenesulfonic acid monohydrate (1.1 eq) in toluene is heated to reflux using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed.

-

Cbz Protection: The reaction mixture is cooled, and a solution of sodium carbonate (2 eq) in water is added. The mixture is stirred vigorously, and benzyl chloroformate (1.1 eq) is added dropwise at 0-5 °C.

-

Workup and Isolation: The reaction is allowed to warm to room temperature and stirred overnight. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Nα-Cbz-L-lysine benzyl ester p-toluenesulfonate.

Protocol: Deprotection via Catalytic Hydrogenolysis

This protocol details the simultaneous removal of the Cbz and benzyl ester groups.

Materials:

-

Nα-Cbz-L-lysine benzyl ester derivative

-

Palladium on carbon (10% Pd, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite

Procedure:

-

Reaction Setup: The protected lysine derivative is dissolved in methanol in a round-bottom flask. The palladium on carbon catalyst is added carefully under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred vigorously under a positive pressure of hydrogen (typically a balloon is sufficient for small scale) at room temperature.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS. The disappearance of the starting material indicates the completion of the reaction.

-

Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The Celite pad should be washed with methanol. Caution: The palladium catalyst is pyrophoric and should not be allowed to dry in the air.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected L-lysine derivative.

Quantitative Data and Considerations

| Parameter | Nα-Cbz Protection | Benzyl Ester Protection | Catalytic Hydrogenolysis Deprotection |

| Typical Reagents | Benzyl chloroformate, Na₂CO₃ | Benzyl alcohol, p-TsOH | H₂, 10% Pd/C |

| Typical Solvents | Dioxane/Water, Toluene | Toluene | Methanol, Ethanol, Acetic Acid |

| Reaction Temperature | 0 °C to Room Temp | Reflux | Room Temperature |

| Typical Yields | >90% | >85% | >95% |

| Key Advantages | Stable, well-established | Stable, convenient | Clean, high-yielding, simultaneous deprotection |

| Limitations | Requires reductive cleavage | Requires reductive or strong acid cleavage | Catalyst can be pyrophoric; not compatible with other reducible groups (e.g., alkynes, some sulfur compounds) |

Conclusion: An Enduring Strategy in Modern Synthesis

This compound remains a highly relevant and valuable tool for the modern synthetic chemist. Its dual-protecting nature, coupled with the practical advantages of its tosylate salt form, provides a robust and efficient means of incorporating lysine into complex molecular architectures. The orthogonality of the Cbz/Bn protecting groups, particularly their shared lability to catalytic hydrogenolysis, streamlines synthetic routes and enhances overall efficiency. A thorough understanding of the underlying mechanisms of protection and deprotection, as detailed in this guide, is paramount for its successful application in the synthesis of peptides, peptidomimetics, and other advanced therapeutic and diagnostic agents.

References

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate for beginners in peptide chemistry.

An In-Depth Technical Guide to Nε-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate in Peptide Chemistry

Abstract

In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-yield, high-purity target molecules. Nε-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is a critically important building block, offering a pre-packaged solution for introducing a lysine residue with its side-chain amine and C-terminal carboxyl group orthogonally protected. This guide provides an in-depth analysis of this compound, detailing its chemical properties, synthesis, and strategic application in peptide chemistry. We will explore the causality behind its design, provide field-proven experimental protocols, and situate its use within the broader context of modern peptide synthesis strategies for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Lysine Protection

Lysine, with its primary amine on the ε-carbon of its side chain, is a frequent participant in peptide structure and function. This ε-amino group, however, presents a synthetic challenge; its nucleophilicity can lead to unwanted side reactions, such as chain branching, during peptide synthesis.[1] To ensure the orderly, linear assembly of amino acids, this side-chain amine must be temporarily masked with a protecting group.[2] Nε-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate addresses this by protecting the ε-amino group with a benzyloxycarbonyl (Cbz or Z) group and the C-terminal carboxylic acid with a benzyl (Bzl) ester. The p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and handling properties, making it an ideal starting material for various synthetic applications.[3]

Core Compound Analysis

The utility of this reagent stems from the distinct properties of its three key components: the Cbz protecting group, the benzyl ester, and the tosylate counter-ion, all built upon an L-lysine scaffold.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Reference |

| Chemical Name | (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate 4-methylbenzenesulfonate | [4][5] |

| Common Synonyms | H-Lys(Z)-OBzl·TosOH, Lys(Z)-OBzl TosOH | [4][5] |

| Molecular Formula | C₂₈H₃₄N₂O₇S | [4][6] |

| Molecular Weight | 542.6 g/mol | [4][6] |

| CAS Number | 16964-83-3 | [6] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 138-140 °C | [7] |

The Chemical Logic of the Protecting Groups

The selection of the Cbz and benzyl ester groups is a deliberate choice rooted in the principles of orthogonal protection in peptide synthesis.[8][9] Orthogonality means that different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of a synthesis without affecting other protected functionalities.[2][9]

-

Nε-Benzyloxycarbonyl (Cbz) Group : Introduced by Bergmann and Zervas, the Cbz group is a foundational amino-protecting group in peptide chemistry.[10][11] It is stable to the mildly acidic and basic conditions used in standard Boc and Fmoc solid-phase peptide synthesis (SPPS), respectively. Its primary method of removal is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a mild condition that does not affect most other protecting groups.[10]

-

Cα-Benzyl (Bzl) Ester : The benzyl ester provides robust protection for the carboxylic acid. Like the Cbz group, it is stable to a wide range of synthetic conditions but is readily cleaved by catalytic hydrogenolysis.[12][13] The simultaneous cleavage of both the Cbz and Bzl groups under the same hydrogenolysis conditions is a key feature, often exploited in the final deprotection step of a solution-phase synthesis.

-

p-Toluenesulfonate (Tosylate) Salt : The tosylate anion serves as a counter-ion to the protonated α-amino group. This salt formation is not merely for charge neutrality; it imparts significant practical advantages. It transforms the often-oily free amine into a stable, easily handled, and highly crystalline solid. This crystallinity aids in purification by recrystallization and improves the compound's shelf-life. p-Toluenesulfonic acid is a common reagent used to form such salts with amino acid esters.[14][15]

The Principle of Orthogonality in Practice

The true power of this reagent is realized when used in concert with other protecting group strategies, most notably the Fmoc/tBu and Boc/Bn schemes used in SPPS.[2][9] The Cbz group is considered orthogonal to both acid-labile groups (like Boc and tBu) and base-labile groups (like Fmoc).[10][16]

Caption: Orthogonal relationship of common protecting groups.

Synthesis and Experimental Protocols

A self-validating protocol must be clear, logical, and reproducible. The following sections provide detailed methodologies for the synthesis and application of this key building block.

Protocol 1: Synthesis of Nε-Benzyloxycarbonyl-L-lysine Benzyl Ester p-Toluenesulfonate

This procedure is based on the direct esterification of Nε-Cbz-L-lysine in the presence of benzyl alcohol and p-toluenesulfonic acid, which acts as both the acid catalyst and the salt-forming agent.

Caption: General workflow for the synthesis of H-Lys(Z)-OBzl·TosOH.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Nε-Benzyloxycarbonyl-L-lysine (1.0 eq), p-toluenesulfonic acid monohydrate (1.05 eq), benzyl alcohol (excess, ~3 eq), and toluene (sufficient to facilitate azeotropic removal of water).[17]

-

Reaction: Heat the mixture to reflux. Water, from both the esterification reaction and the p-toluenesulfonic acid monohydrate, will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.[17]

-

Causality: The removal of water is critical as it drives the equilibrium of the Fischer esterification reaction towards the product side, ensuring a high conversion rate.

-

-

Cooling and Precipitation: Allow the reaction mixture to cool to ambient temperature. The product may begin to crystallize spontaneously. If not, pour the cooled reaction filtrate into a larger volume of diethyl ether with vigorous stirring to induce precipitation of an oil or solid.[17]

-

Isolation: If an oil forms, decant the ether and wash the oil with fresh ether. The oil should slowly crystallize upon standing or scratching. If a solid precipitates, collect the crystals by vacuum filtration.

-

Purification: Wash the collected crystals with cold diethyl ether to remove residual benzyl alcohol and toluene.

-

Drying: Dry the purified white crystalline solid under reduced pressure to a constant weight. A typical yield is in the range of 60-70%.[17]

Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The title compound, having a free α-amino group, must first be protected (e.g., with Fmoc or Boc) before it can be used in standard C-to-N terminus SPPS. However, its primary utility is as a precursor or in solution-phase synthesis. For SPPS, one would typically start with an Nα-protected version, such as Fmoc-Lys(Z)-OH . The benzyl ester protection of the C-terminus is relevant for solution-phase fragment condensation or for specialized cleavage strategies.

The following is a general protocol for coupling an amino acid derivative in a standard Fmoc-based SPPS cycle.

Caption: A typical coupling cycle in Fmoc-based SPPS.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This protocol describes the simultaneous cleavage of the Nε-Cbz group and a C-terminal benzyl ester.

Methodology:

-

Dissolution: Dissolve the Cbz/Bzl-protected peptide in a suitable solvent such as methanol, ethanol, or THF.[10][12]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the solution.[10]

-

Safety Note: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care.

-

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the flask by evacuating and backfilling with hydrogen gas (H₂). Repeat this purge cycle three times.[10]

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature.

-

Monitoring: Monitor the reaction's progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Analytical Characterization

Confirmation of the structure and purity of the synthesized building block and resulting peptides is essential.

-

¹H NMR Spectroscopy: Provides information on the proton environment, confirming the presence of the benzyl, benzyloxycarbonyl, and tosylate aromatic protons, as well as the lysine aliphatic chain protons.

-

Infrared (IR) Spectroscopy: Can identify key functional groups, such as the ester and carbamate carbonyl stretches (~1735 cm⁻¹ and ~1692 cm⁻¹, respectively) and N-H bonds.[17]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and is the primary tool for analyzing the purity of synthesized peptides.

Conclusion

Nε-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is more than a simple reagent; it is a strategic tool for the peptide chemist. Its design embodies the core principles of protecting group chemistry, offering a stable, crystalline, and easy-to-handle building block. The orthogonal nature of the Cbz and benzyl groups relative to the widely used Fmoc and Boc protections provides critical flexibility in the synthesis of complex peptides.[8][16] By understanding the causality behind its structure and the validated protocols for its synthesis and use, researchers can confidently and effectively incorporate this versatile derivative into their synthetic workflows, advancing the frontiers of drug discovery and biochemical research.

References

-

Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis of Nα-Benzyloxycarbonyl-O-benzyl-(L)-lysine p-toluene sulphonate. (n.d.). Mol-Instincts. Retrieved from [Link]

-

Synthesis and characterization of poly-L-lysine with controlled low molecular weight. (1997). Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

-

Albericio, F., & Coin, I. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

-

Synthesis of poly-l-lysine (PLL). (n.d.). ResearchGate. Retrieved from [Link]

-

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate. (n.d.). PubChem. Retrieved from [Link]

-

An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science. Retrieved from [Link]

-

This compound. (n.d.). Chemosynthesis. Retrieved from [Link]

-

New Chemosynthetic Route to Linear ε-Poly-Lysine. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Amphiphilic Polyethylene-b-poly(L-lysine) Block Copolymer: Synthesis, Self-Assembly, and Responsivity. (2023). MDPI. Retrieved from [Link]

-

A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). ResearchGate. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

-

A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection. (2007). PubMed. Retrieved from [Link]

-

The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar. Retrieved from [Link]

-

The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. (1991). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. (2019). MDPI. Retrieved from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved from [Link]

- Process for producing l-valine benzyl ester p-toluenesulfonate. (2000). Google Patents.

-

Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository. Retrieved from [Link]

-

The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. (n.d.). Dalhousie University. Retrieved from [Link]

-

Preparation and characterization of poly(ethylene glycol)-block- poly[ε-(benzyloxycarbonyl)-l-lysine] thin films for biomedical applications. (n.d.). Technological University Shannon. Retrieved from [Link]

-

N6-Cbz-L-Lysine benzyl ester HCL. (n.d.). LookChem. Retrieved from [Link]

-

N-Benzyloxycarbonyl-L-lysine Methyl Ester Hydrochloride. (2009). ResearchGate. Retrieved from [Link]

-

Polymer encapsulation of anticancer silver-N-heterocyclic carbene complexes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C28H34N2O7S | CID 53230052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrio.com [chemrio.com]

- 6. This compound | CAS: 16964-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. bsxaminoacid.com [bsxaminoacid.com]

- 8. nbinno.com [nbinno.com]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. researchgate.net [researchgate.net]

- 13. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 14. labsolu.ca [labsolu.ca]

- 15. EP0985658A1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to Phenylpiperazine-Substituted Pyrazoles in Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a significant class of heterocyclic compounds: phenylpiperazine-substituted pyrazoles. While the initial query referenced CAS number 16964-83-3, which corresponds to Benzyl N6-((benzyloxy)carbonyl)-L-lysinate 4-methylbenzenesulfonate, a protected amino acid derivative primarily used in peptide synthesis, the broader context of the request, particularly its focus on drug development, strongly suggests an interest in pharmacologically active scaffolds. The phenylpiperazine-substituted pyrazoles are a class of compounds with rich and diverse biological activities, making them a more relevant and instructive subject for the intended audience.

This document will delve into the synthesis, physicochemical properties, and, most importantly, the therapeutic applications and mechanisms of action of a representative compound from this class: 1-(2-Chlorophenyl)-4-(1H-pyrazol-4-yl)piperazine and its analogs. These molecules have garnered significant interest for their potential in treating a range of disorders, from neurological conditions to cancer.

Part 1: Core Chemical Identity and Properties

The foundational structure of this class of compounds features a pyrazole ring linked to a piperazine ring, which in turn is substituted with a phenyl group. This modular design allows for extensive structure-activity relationship (SAR) studies, as modifications to each component can fine-tune the compound's pharmacological profile.

Physicochemical Properties of a Representative Compound: 1-(2-Chlorophenyl)-4-pyrazol-1-ylpiperidine

For a representative analog, 1-(2-Chlorophenyl)-4-pyrazol-1-ylpiperidine, the following properties are noted:

| Property | Value | Reference |

| CAS Number | Not explicitly available for this specific structure, but related structures are widely cited. | |

| Molecular Formula | C₁₄H₁₆ClN₃ | [1] |

| Molecular Weight | 261.75 g/mol | [1] |

| Topological Polar Surface Area | 21.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Note: The properties listed are for a piperidine analog, which is structurally very similar to the piperazine core and serves as a good representative.

Part 2: Synthesis and Manufacturing

The synthesis of phenylpiperazine-substituted pyrazoles is typically achieved through multi-step organic reactions. A general and adaptable synthetic route is outlined below. The rationale behind this approach is its modularity, allowing for the introduction of diverse substituents on both the pyrazole and phenyl rings.

General Synthetic Workflow

The synthesis can be conceptualized as the convergence of three key building blocks: a substituted phenylpiperazine, a pyrazole precursor, and a linking agent.

Caption: Generalized synthetic workflow for phenylpiperazine-substituted pyrazoles.

Detailed Experimental Protocol: Synthesis of a 1-(Aryl)-4-(pyrazolyl)piperazine Derivative

This protocol is a composite based on standard organic chemistry practices for similar heterocyclic syntheses.

-

Step 1: Preparation of the Substituted Phenylpiperazine.

-

Rationale: To create the core piperazine structure with the desired aromatic substituent.

-

Procedure: React a suitable dihaloalkane with a substituted aniline under basic conditions. For example, reacting 1-bromo-2-chloroethane with 2-chloroaniline, followed by cyclization with a second equivalent of the aniline or ammonia, can yield 1-(2-chlorophenyl)piperazine.

-

-

Step 2: Functionalization of the Pyrazole Ring.

-

Rationale: To introduce a reactive group on the pyrazole ring that can be coupled with the phenylpiperazine.

-

Procedure: A common method is the Knorr pyrazole synthesis, where a hydrazine is condensed with a 1,3-dicarbonyl compound. The resulting pyrazole can then be halogenated or converted to a triflate to create a suitable electrophile.

-

-

Step 3: Coupling Reaction.

-

Rationale: To form the final C-N or N-N bond between the pyrazole and piperazine moieties.

-

Procedure: A nucleophilic substitution reaction between the phenylpiperazine (nucleophile) and the functionalized pyrazole (electrophile) is carried out in a suitable solvent (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃, Et₃N) at elevated temperatures. Alternatively, a Buchwald-Hartwig or Ullmann cross-coupling reaction can be employed.

-

-

Step 4: Purification.

-

Rationale: To isolate the pure target compound from unreacted starting materials and byproducts.

-

Procedure: The crude product is purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the final product.

-

Part 3: Biological Activity and Therapeutic Applications

The pyrazole moiety is a "privileged" structure in medicinal chemistry, known for its wide range of biological activities.[2][3][4] When combined with the phenylpiperazine scaffold, which is also a common pharmacophore in centrally active drugs, the resulting compounds exhibit a diverse and potent pharmacological profile.

Key Therapeutic Areas:

-

Anticancer Activity: Many pyrazole derivatives have been investigated as anticancer agents.[5][6][7] Their mechanisms often involve the inhibition of key kinases, such as cyclin-dependent kinases (CDKs) or FMS-like tyrosine kinase 3 (FLT3), which are crucial for cancer cell proliferation and survival.[8]

-

Anti-inflammatory and Analgesic Effects: The pyrazole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[9] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.

-

Antimicrobial and Antifungal Activity: Various substituted pyrazoles have demonstrated significant activity against a range of microbial and fungal pathogens.[3][10]

-

Neuropsychiatric Disorders: The phenylpiperazine component often confers activity at serotonin (5-HT) and dopamine receptors, making these compounds candidates for treating anxiety, depression, and psychosis. For example, mepiprazole, a pyrazolyl-alkyl-piperazine derivative, acts as a 5-HT2A and α1-adrenergic receptor antagonist.[11]

Mechanism of Action: A Focus on Kinase Inhibition in Oncology

A prominent mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases.[8] These enzymes are critical components of signaling pathways that control cell growth, differentiation, and apoptosis. In many cancers, these pathways are dysregulated due to mutations in kinases.

Caption: Simplified signaling pathway showing inhibition of a receptor tyrosine kinase.

As illustrated, the pyrazole-piperazine inhibitor binds to the ATP-binding pocket of a receptor tyrosine kinase like FLT3. This prevents the phosphorylation and activation of downstream signaling molecules, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[8]

Part 4: Future Directions and Conclusion

The phenylpiperazine-substituted pyrazole scaffold represents a highly versatile and pharmacologically relevant class of compounds. The modular nature of their synthesis allows for the generation of large libraries for high-throughput screening, and the diverse biological activities reported to date underscore their potential in a wide range of therapeutic areas.

Future research will likely focus on:

-

Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific biological targets, thereby reducing off-target effects and improving the therapeutic index.

-

Elucidating Novel Mechanisms: Investigating new biological targets and mechanisms of action for this class of compounds.

-

Combination Therapies: Exploring the synergistic effects of these compounds when used in combination with other therapeutic agents.

References

-

Pharmaffiliates. 16964-83-3| Chemical Name : Benzyl N6-((benzyloxy)carbonyl)-L-lysinate 4-methylbenzenesulfonate. [Link]

-

BuyersGuideChem. H-Lys(Z)-OBzl | C21H26N2O4.C7H8O3S. [Link]

-

Chemsrc. CAS#:6366-70-7 | N6-Cbz-L-Lysine benzyl ester hydrochloride. [Link]

-

PubChem. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine | C16H21ClN4 | CID 71897. [Link]

-

PubChem. N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate | C28H34N2O7S | CID 53230052. [Link]

-

MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

-

PubMed Central. Recent advances in the therapeutic applications of pyrazolines. [Link]

-

CAS Common Chemistry. 4-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine. [Link]

-

SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

PubChem. 1-(2-Chlorophenyl)-4-pyrazol-1-ylpiperidine | C14H16ClN3 | CID 110454712. [Link]

-

PubMed Central. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. [Link]

-

PubMed. 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

-

PubMed Central. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

-

MDPI. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

- 1. 1-(2-Chlorophenyl)-4-pyrazol-1-ylpiperidine | C14H16ClN3 | CID 110454712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine | C16H21ClN4 | CID 71897 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Imperative for Control in Peptide Synthesis

An In-depth Technical Guide to the Structure, Nomenclature, and Application of H-Lys(Z)-OBzl TosOH

The synthesis of peptides with a defined sequence is a foundational technique in modern drug discovery, biochemistry, and materials science. The challenge, however, lies in the polyfunctional nature of the amino acid building blocks. Each possesses a nucleophilic amino group and an electrophilic carboxylic acid group, which, if left unchecked, would lead to uncontrolled polymerization and a complex mixture of products. The advent of protecting group chemistry, pioneered by Max Bergmann and Leonidas Zervas with the introduction of the benzyloxycarbonyl (Cbz or Z) group, transformed this field by enabling precise, stepwise control over peptide bond formation.[1]

This guide provides a detailed examination of a critical reagent in this field: H-Lys(Z)-OBzl TosOH. This compound is a derivative of the amino acid L-lysine, engineered with specific protecting groups that make it an invaluable tool for researchers. We will deconstruct its molecular architecture, clarify its nomenclature, and provide practical, field-proven insights into its application, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in solution-phase peptide synthesis (SPPS).[2][3]

Section 1: Deconstructing the Molecular Architecture

H-Lys(Z)-OBzl TosOH is a complex molecule whose structure is best understood by examining its four primary components. Each component serves a distinct and vital role in the context of chemical synthesis.

-

L-Lysine Backbone : The foundation of the molecule is the essential amino acid L-lysine. Lysine is characterized by a side chain containing a primary amine (the ε-amino group), which is highly nucleophilic and requires protection to prevent unwanted side reactions during peptide coupling.

-

ε-Amino Protecting Group: Benzyloxycarbonyl (Z or Cbz) : The reactive ε-amino group of the lysine side chain is protected by a benzyloxycarbonyl group. The Z-group is stable under a wide range of conditions, including the mildly acidic and basic treatments used for N-terminal Boc and Fmoc group manipulations, respectively.[4][5] Its removal is typically achieved via catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr in acetic acid, providing an orthogonal deprotection strategy.[5]

-

C-Terminal Protecting Group: Benzyl Ester (OBzl) : The carboxylic acid group of lysine is protected as a benzyl ester. This prevents the carboxylate from participating in undesired reactions and deactivates it towards coupling. Like the Z-group, the benzyl ester is robust but can be cleaved simultaneously under the same catalytic hydrogenolysis conditions, a convenient feature for final deprotection.[4][6]

-

Counter-ion: p-Toluenesulfonate (Tosylate or TosOH) : The free α-amino group of the lysine backbone is protonated and forms an ionic bond with a p-toluenesulfonate anion. This salt formation is a crucial formulation choice. The free-base form of the amino acid ester would be an oil, making it difficult to handle, purify, and weigh accurately. The tosylate counter-ion imparts crystallinity to the compound, resulting in a stable, free-flowing solid with improved handling characteristics and a longer shelf-life.[2][7]

Caption: Functional components of H-Lys(Z)-OBzl TosOH.

Section 2: Nomenclature

Precise communication in science requires unambiguous nomenclature. H-Lys(Z)-OBzl TosOH is known by several names, and familiarity with them is essential for literature and database searches.

-

Common Abbreviation : H-Lys(Z)-OBzl TosOH

-

Systematic Name (IUPAC) : (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate 4-methylbenzenesulfonate[8]

-

Other Common Synonyms :

Section 3: Physicochemical Properties and Synthetic Role

The physical properties of H-Lys(Z)-OBzl TosOH are a direct consequence of its chemical structure. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16964-83-3 | [10] |

| Molecular Formula | C₂₈H₃₄N₂O₇S (or C₂₁H₂₆N₂O₄ · C₇H₈O₃S) | [9][10] |

| Molecular Weight | 542.64 g/mol | [10] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Purity | Typically ≥98% | [2] |